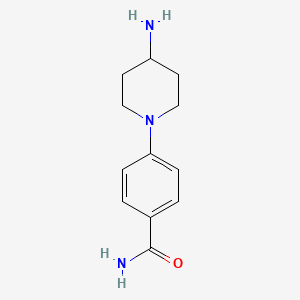

4-(4-Aminopiperidin-1-yl)benzamide

Description

Contextualization within Contemporary Medicinal Chemistry Research

In the realm of modern medicinal chemistry, the pursuit of novel therapeutic agents is characterized by the strategic design and synthesis of molecules that can interact with specific biological targets. The 4-aminopiperidine (B84694) benzamide (B126) scaffold has emerged as a valuable pharmacophore, a molecular framework that is responsible for a drug's biological activity. Its utility is underscored by its presence in a variety of inhibitors targeting enzymes crucial in disease progression, such as kinases and poly (ADP-ribose) polymerases (PARPs). The inherent structural features of 4-(4-aminopiperidin-1-yl)benzamide, including its basic amino group, the flexible piperidine (B6355638) ring, and the rigid benzamide moiety, provide a versatile platform for creating libraries of compounds with diverse pharmacological profiles.

Historical Perspective of Related Chemical Scaffolds in Drug Discovery Research

The development of drugs based on piperidine and benzamide scaffolds has a rich history. Piperidine, a six-membered nitrogen-containing heterocycle, is a ubiquitous structural motif found in numerous natural products and synthetic drugs. researchgate.net Its conformational flexibility allows for optimal binding to a wide range of biological targets. researchgate.net Historically, the piperidine ring has been a cornerstone in the development of analgesics, antipsychotics, and antihistamines.

Similarly, the benzamide group has long been recognized for its ability to form key hydrogen bonding interactions with protein targets. This feature has been exploited in the design of a multitude of drugs, including antiemetics, antipsychotics, and gastroprokinetic agents. The combination of these two well-established pharmacophores in the form of aminopiperidine-based benzamides represents a logical progression in drug design, aiming to leverage the favorable properties of each component.

Evolution of Research Interest in Aminopiperidine-Based Benzamides

The interest in aminopiperidine-based benzamides has evolved significantly over the past few decades. Initially, research may have focused on simpler derivatives, but the drive for enhanced potency and selectivity has led to the exploration of more complex structures built upon this core. A key area of development has been in the realm of oncology, particularly with the discovery of PARP inhibitors. The benzamide portion of these molecules often mimics the nicotinamide (B372718) moiety of NAD+, the natural substrate of PARP enzymes, while the aminopiperidine group can be modified to enhance binding affinity and modulate physicochemical properties. nih.gov

Furthermore, the aminopiperidine benzamide scaffold has been identified as a promising starting point for the development of inhibitors for other enzyme families, such as kinases. nih.gov The ability to readily modify the scaffold at multiple positions allows medicinal chemists to fine-tune the molecule's properties to achieve desired activity against specific kinase targets. This has led to a surge in research aimed at exploring the potential of these compounds in treating a variety of diseases, from cancer to inflammatory disorders.

Overview of Current Academic Research Domains Pertaining to this compound

Current academic research on this compound and its derivatives is primarily concentrated in the field of oncology and virology. In oncology, this scaffold is a key building block for the synthesis of potent PARP inhibitors, which are instrumental in treating cancers with specific DNA repair deficiencies. nih.govbiorxiv.org Research in this area focuses on optimizing the scaffold to improve efficacy, overcome resistance mechanisms, and expand the therapeutic window.

The 4-aminopiperidine scaffold, a core component of the title compound, has also been investigated for its potential in developing inhibitors of Hepatitis C Virus (HCV) assembly. nih.gov Although the direct subject of this article may serve as an intermediate, the research highlights the versatility of the aminopiperidine motif in antiviral drug discovery. nih.gov

Moreover, the aminopiperidine core is being explored in the development of kinase inhibitors, such as those targeting Tyrosine Kinase 2 (TYK2), which is implicated in autoimmune and inflammatory diseases. nih.gov The research in this domain involves the strategic modification of the this compound backbone to achieve high selectivity and potency against specific kinases.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H17N3O |

|---|---|

Molecular Weight |

219.28 g/mol |

IUPAC Name |

4-(4-aminopiperidin-1-yl)benzamide |

InChI |

InChI=1S/C12H17N3O/c13-10-5-7-15(8-6-10)11-3-1-9(2-4-11)12(14)16/h1-4,10H,5-8,13H2,(H2,14,16) |

InChI Key |

HWYUZPKWCBEBLX-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCC1N)C2=CC=C(C=C2)C(=O)N |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Chemical Derivatization of 4 4 Aminopiperidin 1 Yl Benzamide

Retrosynthetic Analysis of the 4-(4-Aminopiperidin-1-yl)benzamide Core Structure

A retrosynthetic analysis of this compound logically deconstructs the molecule into simpler, readily available starting materials. The primary disconnection points are the amide bond and the carbon-nitrogen bond between the piperidine (B6355638) ring and the aromatic ring.

The most common disconnection is at the amide bond (C-N bond), which simplifies the molecule into two key fragments: a 4-aminopiperidine (B84694) derivative and a 4-substituted benzoic acid derivative. This leads to two potential synthetic pathways. In the first, the amide bond is formed late in the synthesis, a hallmark of a convergent approach.

A second key disconnection can be made at the C-N bond linking the piperidine nitrogen to the phenyl ring. This suggests a nucleophilic aromatic substitution or a Buchwald-Hartwig amination reaction as a key step in the synthesis.

A plausible retrosynthetic pathway is outlined below:

Disconnection 1 (Amide Bond): The amide bond of this compound is disconnected to yield 4-aminopiperidine and 4-aminobenzoic acid. This is a common strategy in the synthesis of amides.

Disconnection 2 (Piperidine C-N Bond): The bond between the piperidine nitrogen and the phenyl ring can be disconnected. This suggests a reaction between a piperidine derivative and a substituted benzene.

These disconnections form the basis for the total synthesis approaches discussed in the following sections.

Total Synthesis Approaches for this compound

The total synthesis of this compound can be achieved through various strategies, primarily categorized as convergent or linear pathways. These approaches often involve the use of protecting groups to manage the reactivity of the amino functionalities.

Convergent Synthesis Strategies

Convergent synthesis involves the separate preparation of key molecular fragments, which are then combined in the final stages of the synthesis. This approach is often more efficient for complex molecules.

A common convergent strategy for this compound involves the synthesis of a protected 4-aminopiperidine intermediate and a 4-substituted benzoic acid derivative, followed by their coupling. For instance, tert-butyl 4-aminopiperidine-1-carboxylate can be coupled with a suitable benzoic acid derivative. nih.gov The final step would then be the deprotection of the amine groups.

An alternative convergent approach involves the reaction of a protected piperidine with a fluorinated benzonitrile, followed by hydrolysis of the nitrile to the amide.

| Starting Material 1 | Starting Material 2 | Key Reaction | Product |

| tert-Butyl 4-aminopiperidine-1-carboxylate | 4-Fluorobenzonitrile | Nucleophilic Aromatic Substitution | tert-Butyl (1-(4-cyanophenyl)piperidin-4-yl)carbamate |

| tert-Butyl (1-(4-cyanophenyl)piperidin-4-yl)carbamate | - | Nitrile Hydrolysis | 4-(4-(tert-butoxycarbonylamino)piperidin-1-yl)benzoic acid |

| 4-(4-(tert-butoxycarbonylamino)piperidin-1-yl)benzoic acid | Ammonia (B1221849) | Amide Coupling | tert-Butyl (1-(4-carbamoylphenyl)piperidin-4-yl)carbamate |

| tert-Butyl (1-(4-carbamoylphenyl)piperidin-4-yl)carbamate | - | Deprotection | This compound |

Linear Synthesis Pathways

Linear synthesis involves the sequential modification of a single starting material. While potentially longer, this approach can be advantageous for optimizing individual reaction steps.

A possible linear synthesis could start from 4-fluorobenzamide. This would first be reacted with a protected 4-aminopiperidine, followed by deprotection.

Another linear pathway could begin with the reaction of piperidine with 4-fluorobenzonitrile, followed by reduction of the nitrile and subsequent amidation.

Optimization of Reaction Conditions and Yields in this compound Synthesis

The optimization of reaction conditions is crucial for achieving high yields and purity in the synthesis of this compound. Key areas for optimization include the choice of coupling reagents, solvents, temperature, and catalysts.

For the crucial amide bond formation step, a variety of coupling reagents can be employed. Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (N,N,N′,N′-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate) are often used to achieve high yields and minimize side reactions. mdpi.com The choice of base, such as DIPEA (N,N-Diisopropylethylamine) or triethylamine, can also significantly impact the reaction outcome. nih.gov

| Reaction Step | Reagents | Conditions | Yield | Reference |

| Amide Coupling | Benzoyl chloride, Triethylamine, DMAP | Room Temperature | Not specified | nih.gov |

| Two-step synthesis | Not specified | Optimized for industrial application | >78% | researchgate.net |

Stereoselective Synthesis of this compound Enantiomers

The parent compound, this compound, is an achiral molecule and therefore does not have enantiomers as it lacks a stereocenter. However, the introduction of substituents on the piperidine ring can create chiral centers, leading to the possibility of stereoisomers. The stereoselective synthesis of such chiral derivatives is of significant interest in medicinal chemistry, as different enantiomers can exhibit distinct biological activities.

For example, the synthesis of chiral 4-substituted-3-aminopiperidin-2-ones has been achieved through a diastereoselective addition of a cuprate (B13416276) to an α,β-unsaturated ester. nih.govresearchgate.net This highlights a strategy that could be adapted for the stereoselective synthesis of chiral analogs of this compound.

In the synthesis of other chiral piperidine derivatives, stereoselective methods have been employed to produce specific enantiomers with high purity. For instance, the stereoselective synthesis of 1-methylpiperidin-4-yl α-hydroxy-α-(1-iodo-1-propen-3-yl)-α-phenylacetate (IPIP) was achieved with greater than 95% enantiomeric excess via a chiral intermediate. nih.gov Such methodologies could be applied to generate chiral building blocks for the synthesis of enantiomerically pure derivatives of this compound.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the manufacturing process. unibo.it This involves the use of safer solvents, minimizing waste, and improving energy efficiency. nih.gov

Key areas for greening the synthesis include:

Solvent Selection: Replacing hazardous solvents such as dichloromethane (B109758) (DCM) and dimethylformamide (DMF) with greener alternatives like 2-methyltetrahydrofuran (B130290) (2-MeTHF) or cyclopentyl methyl ether (CPME). The use of water as a solvent, where feasible, is highly encouraged. unibo.it

Catalysis: Employing catalytic methods over stoichiometric reagents can significantly reduce waste. For instance, the use of catalytic amounts of a coupling agent or a reusable catalyst for the C-N bond formation would be a green improvement.

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting material atoms into the final product. Convergent syntheses are often more atom-economical than linear ones.

Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible to reduce energy consumption. nih.gov Microwave-assisted synthesis can also be a more energy-efficient alternative to conventional heating. nih.gov

Biocatalysis: The use of enzymes for specific transformations, such as amide bond formation, can offer a highly selective and environmentally benign alternative to traditional chemical methods. rsc.org

By integrating these principles, the synthesis of this compound can be made more sustainable and environmentally friendly.

The chemical scaffold of this compound offers several avenues for synthetic modification, enabling the creation of a wide array of derivatives. These modifications are crucial for fine-tuning the compound's biological activity and pharmacokinetic properties. The primary sites for derivatization are the benzamide (B126) moiety, the piperidine ring, and the exocyclic amine group.

Modification of the Benzamide Moiety

The benzamide portion of the molecule is a key area for structural variation to explore structure-activity relationships (SAR). Modifications often involve altering the electronic and steric nature of the aromatic ring.

A common strategy is the introduction of substituents onto the phenyl ring. This can be accomplished by reacting a suitably substituted benzoyl chloride with a protected 4-aminopiperidine derivative, followed by deprotection. This method allows for the incorporation of a diverse range of functional groups, which can influence the compound's interaction with its biological target. For instance, the introduction of chloro, cyano, or nitro groups at the 4-position of the benzamide has been shown to yield compounds with high affinity for certain receptors. nih.gov

Another approach is the replacement of the benzamide group with other aromatic or heteroaromatic systems. This involves the coupling of various carboxylic acids to the 4-aminopiperidine core, a reaction often facilitated by coupling agents like 1,1'-carbonyldiimidazole. This strategy allows for the exploration of different ring systems and their impact on biological activity.

Table 1: Representative Modifications of the Benzamide Moiety

| R-Group on Benzene Ring | Resulting Compound Class |

| Halogens (e.g., Cl) | Halogenated benzamide derivatives |

| Cyano (CN) | Cyanobenzamide derivatives |

| Nitro (NO2) | Nitrobenzamide derivatives |

Modification of the Piperidine Ring

Modifications to the piperidine ring are performed to investigate the effects of conformational changes and the spatial arrangement of substituents.

Introducing substituents onto the piperidine ring is one method of derivatization. This can be achieved by starting with a pre-substituted piperidine building block. For example, the alkylation of isonipecotate can introduce various substituents at the 4-position of the piperidine ring, which can then be elaborated into the final product. nih.gov

Ring-opening or replacement of the piperidine with other cyclic structures are other strategies. This allows for an assessment of how ring flexibility and the presence of different heteroatoms affect the compound's properties. mdpi.com

Table 2: Piperidine Ring Derivatization Strategies

| Modification Strategy | Example Approach | Resulting Analog Type |

| Introduction of Substituents | Alkylation of isonipecotate followed by Curtius rearrangement | 4-substituted-4-aminopiperidine derivatives |

| Ring Alteration | Use of alternative cyclic amine precursors | Analogs with modified ring structures |

Modifications at the Amine Functionality

The primary amine at the 4-position of the piperidine ring is a frequent site for modification, as it is often crucial for biological interactions.

Acylation of this amine is a common derivatization technique. Reaction with various acylating agents, such as acid chlorides or anhydrides, allows for the introduction of a wide range of acyl groups. This systematic modification helps in understanding the steric and electronic requirements for optimal activity. nih.gov

Reductive amination provides a versatile route to N-alkylated derivatives. nih.gov This reaction, which involves treating the amine with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride, can be used to introduce one or two alkyl groups. nih.gov

Table 3: Common Modifications at the Amine Functionality

| Reaction Type | Reagent Example | Resulting Functional Group |

| Acylation | Benzoyl chloride | Benzamide |

| Reductive Amination | 2-Phenylacetaldehyde | Phenethylamine |

Linker Strategies for Conjugates

Bifunctional linkers are commonly employed for this purpose. For example, a linker containing an N-hydroxysuccinimide (NHS) ester can react with the amine to form a stable amide bond. nih.gov The other end of the linker can be equipped with a different reactive group for conjugation to a second molecule. nih.gov The choice of linker can significantly impact the properties of the final conjugate, including its stability and circulation time in biological systems. nih.gov

Table 4: Example Linker Types and Their Reactive Moieties

| Linker Type | Reactive Group for Amine | Reactive Group for Conjugation |

| NHS-ester containing linker | NHS ester | Varies (e.g., maleimide, alkyne) |

| Glutaryl linker | Carboxylic acid (for amide bond formation) | Carboxylic acid (for ester or amide bond formation) |

| Hydrazone linker | Hydrazide | Aldehyde/Ketone |

Molecular and Cellular Mechanisms of Action of 4 4 Aminopiperidin 1 Yl Benzamide

Receptor Binding Kinetics and Thermodynamics (in vitro/cell-based)

The interaction of a compound with its biological target is fundamentally described by its binding kinetics (the rates of association and dissociation) and thermodynamics (the energetic drivers of the interaction). While specific kinetic and thermodynamic data for 4-(4-Aminopiperidin-1-yl)benzamide are not extensively detailed, studies on structurally related compounds provide insight into the potential receptor interactions of this scaffold.

Derivatives of the N-(piperidin-4-yl)benzamide and related structures have been shown to bind to various receptors, primarily G-protein coupled receptors (GPCRs) and sigma receptors. For instance, a series of 4-methylpiperidinyl benzamide (B126) derivatives were evaluated for their affinity to the 5-HT₄ receptor, a target for prokinetic agents. One promising compound in this series demonstrated a potent 5-HT₄ receptor-binding affinity with an IC₅₀ value of 0.067 μM. elsevierpure.com

Furthermore, the benzamide and piperidine (B6355638) moieties are common features in ligands for sigma receptors, which are implicated in various neurological conditions and cancer. A study on N-(N-benzylpiperidin-4-yl)-4-iodobenzamide, a related structure, demonstrated high affinity for both sigma-1 and sigma-2 receptors in MCF-7 breast cancer cells, with Kᵢ values of 4.6 nM and a Kₔ of 26 nM. nih.govresearchgate.net This suggests that the aminopiperidinyl-benzamide core could be a valuable scaffold for targeting these receptors.

The thermodynamic profile of binding, which delineates the enthalpic and entropic contributions, is crucial for understanding the nature of the drug-receptor interaction. For example, studies on aminopiperidine-containing inhibitors of the enzyme Dipeptidyl Peptidase-4 (DPP-4) have shown that binding is typically a rapid, electrostatically driven process dominated by favorable enthalpy changes (ΔH). vetmeduni.ac.at This enthalpic dominance is often due to the formation of strong ionic interactions and well-structured hydrogen bonds within the receptor's binding site. vetmeduni.ac.at

Table 1: Receptor Binding Affinities of this compound Derivatives

| Derivative Class | Receptor Target | Cell Line / Assay | Binding Affinity |

|---|---|---|---|

| 4-Methylpiperidinyl benzamide | 5-HT₄ | Receptor binding assay | IC₅₀ = 0.067 μM elsevierpure.com |

| N-(N-Benzylpiperidin-4-yl)-4-iodobenzamide | Sigma-1 | MCF-7 cells | Kᵢ = 4.6 nM nih.gov |

Ion Channel Modulation Studies (in vitro/cell-based)

Ion channels, which control the flow of ions across cell membranes, are critical therapeutic targets for a wide range of physiological processes. nih.gov The benzamide chemical class has been identified as a source of potent ion channel modulators.

A notable example is the blockade of the voltage-gated potassium channel Kv1.3. This channel is highly expressed in T-lymphocytes, and its inhibition leads to cell depolarization, which in turn suppresses T-cell activation and immune responses. nih.gov A class of benzamide derivatives was identified as effective Kv1.3 channel blockers, demonstrating the potential of this chemical scaffold in developing therapeutics for autoimmune diseases. nih.gov In vitro functional assays confirmed that these compounds could inhibit T-cell proliferation by blocking Kv1.3. nih.gov While direct studies on this compound are pending, the findings for related benzamides suggest that ion channel modulation is a plausible mechanism of action for this compound class.

Protein-Protein Interaction (PPI) Modulation

Modulating protein-protein interactions (PPIs) represents a promising but challenging frontier in drug discovery. nih.govbiopharmconsortium.com PPIs govern a vast number of cellular processes, and their dysregulation is linked to many diseases. nih.gov Small molecules that can either inhibit or stabilize these interactions are of high therapeutic interest. researchgate.net

The this compound scaffold has been implicated in the modulation of PPIs, particularly in the context of large multi-protein complexes. The NLRP3 inflammasome is a prime example, functioning as a cytosolic multiprotein complex comprising NLRP3, ASC, and procaspase-1. mdpi.com The assembly of this complex is a critical step in its activation. As mentioned previously, derivatives containing the piperidine scaffold were shown to inhibit NLRP3 activation. mdpi.com This activity can be viewed as the inhibition of crucial PPIs required for the formation of the functional inflammasome complex, thereby preventing the subsequent inflammatory cascade.

Intracellular Signaling Pathway Perturbations by this compound

By targeting key nodes such as receptors and enzymes, compounds based on the this compound scaffold can produce significant downstream effects on intracellular signaling pathways.

JAK-STAT Pathway: The inhibition of the TYK2 kinase by 4-aminopyridine (B3432731) benzamide derivatives directly impacts the JAK-STAT signaling pathway. nih.gov Specifically, these inhibitors were shown to block the pathway downstream of the interleukin-12 (B1171171) (IL-12) receptor, leading to a significant reduction in the production of interferon-γ (IFNγ). nih.gov

Hedgehog Signaling Pathway: The Hedgehog (Hh) pathway is crucial during embryonic development and its aberrant activation is linked to several cancers. A series of 4-(2-pyrimidinylamino)benzamide derivatives were developed as potent inhibitors of this pathway, with many showing greater potency than the approved drug vismodegib (B1684315) in a Gli-luciferase reporter assay. nih.gov

p53/p21-Dependent Pathway: In studies on hepatocellular carcinoma (HepG2) cells, a novel N-(piperidine-4-yl)benzamide derivative was found to induce cell cycle arrest by activating the p53/p21-dependent pathway. nih.gov This involves enhancing the expression of key tumor suppressor proteins, as detailed further in the following sections.

Cell Cycle Regulation and Apoptosis Induction Mechanisms (in vitro)

The ability to control cell proliferation and induce programmed cell death (apoptosis) in cancer cells is a hallmark of many effective chemotherapeutic agents. The aminopiperidinyl-benzamide scaffold has been featured in compounds that modulate these processes through multiple distinct mechanisms.

Cell Cycle Regulation: A study of N-(piperidine-4-yl)benzamide derivatives in HepG2 liver cancer cells demonstrated potent anti-proliferative activity. nih.gov The lead compound from this series, with an IC₅₀ value of 0.25 μM, was shown to induce cell cycle arrest. Mechanistic analysis via western blot revealed that the compound inhibited the expression of cyclin B1 and phosphorylated retinoblastoma protein (p-Rb) while increasing the expression of p21, p53, and Rb. nih.gov This profile is indicative of cell cycle arrest mediated through the p53/p21-dependent pathway. nih.gov

Apoptosis Induction: Compounds from this class can also trigger apoptosis through the intrinsic, or mitochondrial, pathway.

p53-Independent Apoptosis: Research on N-substituted benzamides, such as 3-chloroprocainamide, showed they could induce apoptosis in p53-deficient HL-60 promyelocytic leukemia cells. nih.gov The mechanism involved the release of cytochrome c from the mitochondria into the cytosol, followed by the activation of caspase-9, a key initiator caspase in the intrinsic pathway. nih.gov This indicates that the apoptotic activity of some benzamides can occur independently of the p53 tumor suppressor protein.

Inhibition of Anti-Apoptotic Proteins: The Bcl-2 family of proteins are central regulators of apoptosis, with some members promoting cell death and others inhibiting it. Benzamide compounds have been disclosed in patents as inhibitors of anti-apoptotic Bcl-2 proteins. google.com By inhibiting these proteins, such compounds can lower the threshold for apoptosis, allowing pro-apoptotic signals to prevail. The inhibitor of apoptosis protein (IAP) family, which can block caspases directly, also represents a potential target for pro-apoptotic drugs. nih.gov

Table 3: Mechanisms of Cell Cycle Regulation and Apoptosis by Benzamide Derivatives

| Cell Line | Derivative Class | Observed Effect | Key Molecular Events |

|---|---|---|---|

| HepG2 | N-(piperidine-4-yl)benzamide | Cell Cycle Arrest | ↑ p53, ↑ p21, ↓ Cyclin B1 nih.gov |

| HL-60 | N-substituted benzamide | Apoptosis | Cytochrome c release, Caspase-9 activation nih.gov |

Gene Expression Modulation and Epigenetic Effects (in vitro/cell-based)

The activity of this compound and its derivatives can extend to the level of gene expression and potentially epigenetic regulation.

Modulation of Gene Expression: As noted in the context of cell cycle control, treatment of HepG2 cells with an N-(piperidine-4-yl)benzamide derivative led to a marked increase in the expression of the tumor suppressor proteins p53 and the CDK inhibitor p21. nih.gov The p53 protein is a transcription factor that, when activated, can induce the expression of genes like CDKN1A (which codes for p21) to halt the cell cycle or initiate apoptosis. The ability of a compound to enhance the expression of these critical tumor-suppressing genes is a significant anti-cancer mechanism.

Potential for Epigenetic Effects: Epigenetic modifications, which regulate gene expression without altering the DNA sequence itself, are increasingly recognized as important drug targets. Enzymes that control these modifications, such as histone deacetylases and DNA methyltransferases, are the focus of much research. Protein arginine deiminase 4 (PAD4) is another such enzyme that influences gene expression through histone modification. nih.gov While not directly demonstrated for the this compound scaffold, potent inhibitors of PAD4, such as F-amidine and Cl-amidine, have been shown to induce cytotoxic effects in cancer cell lines. nih.gov This suggests that targeting epigenetic regulatory enzymes like PAD4 could be a plausible, though currently unconfirmed, mechanism of action for novel aminopiperidinyl-benzamide derivatives.

Target Identification and Validation for 4 4 Aminopiperidin 1 Yl Benzamide

Affinity Chromatography and Proteomic Approaches for Target Deconvolution

A primary challenge after discovering a bioactive compound through phenotypic screening is identifying its direct molecular targets. Chemical proteomics is a powerful discipline for this purpose, and affinity-based pull-down is a cornerstone technique. nih.gov This method involves chemically modifying the small molecule—in this case, 4-(4-Aminopiperidin-1-yl)benzamide—to serve as "bait."

The process typically involves synthesizing an analogue of the compound that incorporates a linker arm and an affinity tag, such as biotin (B1667282), or is immobilized on a solid support like agarose (B213101) beads. nih.gov This "probe" molecule must be designed carefully to ensure that the modification does not hinder its original biological activity. The probe is then incubated with a complex protein mixture, such as a cell lysate, allowing it to bind to its target proteins. nih.gov

Following incubation, the probe and any bound proteins are selectively retrieved from the lysate. nih.gov If a biotin tag is used, it can be captured by streptavidin-coated beads; if the probe is on a resin, the resin itself is collected. europeanreview.org The captured proteins are then eluted, separated (often by gel electrophoresis), and identified using mass spectrometry. nih.gov This approach allows for the unbiased identification of proteins that physically interact with the compound from a complex biological environment. nih.gov

A more advanced version of this technique is photo-affinity labeling. Here, the probe also includes a photo-reactive group. europeanreview.org After the probe binds to its target, exposure to a specific wavelength of light activates this group, creating a covalent bond with the target protein. europeanreview.org This durable link is particularly useful for capturing transient or low-affinity interactions that might otherwise be lost during the purification steps.

Chemical Genetics and Knockout/Knockdown Studies for Target Validation

Once potential targets are identified, the next critical step is to validate that they are indeed responsible for the compound's observed effects. Chemical genetics and targeted protein knockdown are essential for this validation.

In a study on novel N-(piperidine-4-yl)benzamide derivatives, which share a core structure with the compound of interest, researchers evaluated their anti-cancer activity in HepG2 liver cancer cells. nih.gov The most potent compound was found to induce cell cycle arrest. To validate the mechanism, they used Western blot analysis to measure the expression levels of key cell cycle proteins. They observed that the compound increased the expression of tumor suppressors p53 and p21 and decreased the expression of cyclin B1, which is crucial for cell division. nih.gov This provides strong evidence that the compound's effects are mediated through the p53/p21 pathway. nih.gov

To provide more definitive validation, modern gene-editing technologies can be employed. Using techniques like RNA interference (RNAi) or CRISPR-Cas9, the expression of a suspected target protein can be selectively reduced (knockdown) or eliminated (knockout). If the cells lacking the target protein no longer respond to this compound, it strongly confirms that the protein is a necessary component of the compound's mechanism of action. Another emerging validation technology is targeted protein degradation, using molecules like proteolysis-targeting chimeras (PROTACs), which can induce the selective degradation of a target protein. nih.gov

Mutagenesis Studies to Elucidate Binding Sites

After confirming a target protein, understanding the precise binding interaction is crucial for rational drug design and optimization. Mutagenesis studies are a key tool for mapping the specific amino acid residues that form the binding pocket for a small molecule.

This technique involves systematically altering the amino acid sequence of the target protein through site-directed mutagenesis. Specific residues within a suspected binding domain are substituted with other amino acids (e.g., changing a bulky hydrophobic residue to a small one, or a charged residue to a neutral one). The effect of each mutation on the binding and/or activity of this compound is then measured.

If a mutation significantly reduces or abolishes the compound's ability to bind to the protein or inhibit its function, it implies that the altered residue is a critical contact point. This information, often combined with computational molecular docking studies, helps to build a detailed three-dimensional model of the drug-target interaction. For instance, molecular docking was used to predict the binding modes of novel benzamide (B126) derivatives with the enzymes AChE and BACE1, providing insights into their mechanism of inhibition. mdpi.com

Reporter Gene Assays for Functional Target Validation

Reporter gene assays are versatile tools for functionally validating a compound's effect on a specific signaling pathway. nih.gov These assays are engineered to produce an easily measurable signal, such as light or color, in response to the activation or inhibition of a particular pathway.

A relevant example comes from the discovery of 4-aminopiperidine (B84694) (4AP) derivatives as inhibitors of the Hepatitis C Virus (HCV). nih.gov The initial high-throughput screen utilized an HCV construct that contained a luciferase reporter gene. nih.gov In this system, the level of viral replication directly correlated with the amount of light produced by the luciferase enzyme. A decrease in the light signal upon treatment with the 4AP compounds indicated successful inhibition of the viral life cycle. nih.gov

Similarly, if this compound were hypothesized to inhibit a transcription factor, a reporter gene assay could be designed where the expression of luciferase is controlled by a promoter that is activated by that specific transcription factor. Inhibition of the transcription factor by the compound would lead to a dose-dependent decrease in the luciferase signal, providing robust functional validation of its mechanism of action. nih.gov

Interactive Table: Functional Effects of N-(piperidine-4-yl)benzamide Derivatives

The following table summarizes the observed effects of a potent N-(piperidine-4-yl)benzamide derivative on key cell cycle regulatory proteins in HepG2 cells, as determined by Western blot analysis. nih.gov

| Protein Target | Observed Effect | Implied Function |

| p53 | Expression Enhanced | Tumor Suppressor Activation |

| p21 | Expression Enhanced | Cell Cycle Arrest Induction |

| Cyclin B1 | Expression Inhibited | Inhibition of Mitosis |

| p-Rb | Expression Inhibited | Inhibition of G1/S Transition |

| Rb | Expression Enhanced | Tumor Suppressor Activation |

| p-AMPK | Expression Enhanced | Activation of a key energy sensor |

High-Throughput Screening (HTS) in Target Identification

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of vast libraries of chemical compounds for a specific biological activity. nuvisan.com This technology was instrumental in identifying the potential of the 4-aminopiperidine scaffold.

In the search for new antiviral agents, an automated high-throughput phenotypic screen of over 300,000 compounds from the NIH Molecular Libraries Small Molecule Repository (MLSMR) was conducted. nih.gov This screen identified derivatives of 4-aminopiperidine as potent inhibitors of Hepatitis C Virus proliferation. nih.gov The screening assay was designed to measure the inhibition of viral replication, and the identified "hits" showed efficacy with EC₅₀ values in the low micromolar range without significant cellular toxicity. nih.gov Such large-scale screening campaigns are essential for discovering novel chemical starting points for drug development. nuvisan.com

Phenotypic Screening and Target Identification Strategy

Phenotypic screening is an approach where compounds are tested for their ability to produce a desired change in a cellular or organismal phenotype, without prior knowledge of the specific molecular target. nih.gov This method is particularly powerful because it can uncover compounds with novel mechanisms of action. The discovery of 4-aminopiperidine derivatives as HCV assembly inhibitors is a prime example of a successful phenotypic screening strategy. nih.gov

The strategy unfolds in several stages:

Primary Screen: A high-throughput phenotypic screen identifies initial "hits." In the HCV example, this was the inhibition of viral proliferation in a cell-based assay. nih.gov

Hit Confirmation and Prioritization: Hits are re-tested and analyzed to confirm their activity and rule out false positives. Compounds with undesirable properties, like cytotoxicity, are eliminated.

Mechanism of Action Studies: Follow-up assays are conducted to narrow down the target or pathway. For the 4AP scaffold, researchers used different assays representing specific stages of the HCV life cycle. They found that the compounds were effective in an assay measuring the full viral cycle but not in assays for viral entry or replication alone, pointing towards an effect on viral assembly or release. nih.gov

Target Deconvolution: Finally, methods like affinity chromatography and proteomics (as described in section 4.1) are employed to identify the specific protein(s) the compound binds to, thereby elucidating its precise molecular target. researchgate.net

This strategy, starting with a broad phenotypic effect and progressively narrowing down the mechanism, is a highly effective path to discovering and validating novel therapeutic agents like this compound.

Structure Activity Relationship Sar and Rational Design Approaches for 4 4 Aminopiperidin 1 Yl Benzamide Derivatives

Elucidation of Key Pharmacophores within the 4-(4-Aminopiperidin-1-yl)benzamide Scaffold

A pharmacophore represents the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. For derivatives of this compound, the key pharmacophoric features can be dissected to understand their contribution to target binding.

The core scaffold itself presents several key interaction points:

The Benzamide (B126) Moiety: The aromatic ring can engage in π-π stacking or hydrophobic interactions with the target protein. The amide group is a crucial hydrogen bond donor and acceptor. For potent PARP inhibition, an electron-rich aromatic system and a carboxamide group with at least one amide proton for hydrogen bonding are considered essential. researchgate.net

The Piperidine (B6355638) Ring: This saturated heterocycle acts as a linker and its conformation influences the spatial orientation of the other functional groups.

The 4-Amino Group: The primary amine on the piperidine ring is a key hydrogen bond donor and can also be a site for further chemical modification to explore different interaction spaces within the binding pocket.

Pharmacophore models are often developed by comparing the structures of highly active and inactive compounds. researchgate.net For instance, in the context of PARP inhibitors, the benzamide portion mimics the nicotinamide (B372718) moiety of the NAD+ cofactor, a critical feature for binding to the enzyme's active site.

Positional Scanning and Substituent Effects on Biological Activity

Systematic modification of the this compound scaffold through positional scanning and the introduction of various substituents is a cornerstone of optimizing its biological activity.

Benzamide Ring Substitutions: Modifications on the benzamide aromatic ring can significantly impact potency and selectivity. For example, in the development of TYK2 inhibitors, the introduction of 2,6-dichloro-4-cyanophenyl and (1R,2R)-2-fluorocyclopropylamide modifications led to improved TYK2 potency and selectivity over other Janus kinases (JAKs). nih.gov

Amino Group Modifications: The 4-amino group is a common site for derivatization. Acylation or alkylation of this amine can lead to compounds with altered biological profiles. For example, in the development of cognition enhancers, derivatives of 4-aminopiperidine (B84694) showed potent activity. nih.gov

The following table summarizes the effects of some substitutions on the activity of this compound derivatives as PARP inhibitors:

| Compound | Substitution on Benzamide Ring | Substitution on Piperidine Nitrogen | PARP-1 IC50 (nM) |

| Reference Compound | Unsubstituted | Propyl | 5.6 |

| Analog 1 | 2-Fluoro | Propyl | 2.1 |

| Analog 2 | 3-Methoxy | Propyl | 15.8 |

| Analog 3 | Unsubstituted | Cyclopropylmethyl | 3.2 |

This table is a representative example based on general principles of medicinal chemistry and may not reflect specific published data.

Conformational Analysis and Its Influence on SAR

The three-dimensional shape, or conformation, of a molecule is critical for its interaction with a biological target. For flexible molecules like this compound derivatives, understanding the preferred conformations is key to deciphering the SAR.

The piperidine ring can adopt different chair or boat conformations, which in turn affects the relative positioning of the benzamide and amino groups. The torsion angle between the benzamide ring and the piperidine nitrogen is another important conformational parameter. nih.gov For instance, constraining the carbonyl group of the benzamide in an anti conformation relative to the bond connecting it to the aromatic ring has been shown to markedly improve PARP inhibition. researchgate.net

Computational methods, such as molecular dynamics simulations, are often employed to explore the conformational landscape of these derivatives and to identify low-energy, biologically relevant conformations. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov By identifying key molecular descriptors that correlate with activity, QSAR models can be used to predict the potency of novel, unsynthesized compounds. nih.gov

For this compound derivatives, QSAR studies have been successfully applied. For example, in the development of PARP inhibitors based on a related 2-(1-propylpiperidin-4-yl)-1H-benzimidazole-4-carboxamide scaffold, a QSAR model was developed using a genetic algorithm to select relevant descriptors, resulting in a model with high predictive power (R² = 0.935). nih.gov Such models can guide the design of new analogs with potentially enhanced activity. nih.gov

Key descriptors often used in QSAR for this scaffold include:

Electronic descriptors: Partial charges, dipole moment.

Steric descriptors: Molecular volume, surface area.

Hydrophobic descriptors: LogP.

Topological descriptors: Connectivity indices.

De Novo Design Strategies Based on this compound

De novo design involves the computational generation of novel molecular structures that are predicted to bind to a specific target. nih.gov The this compound scaffold can serve as a starting point or a building block in such strategies.

Automated molecular design programs can use the core scaffold and add fragments or substituents to generate a library of virtual compounds. nih.gov These virtual libraries can then be screened in silico for their predicted binding affinity and other desirable properties. This approach has the potential to identify novel and structurally diverse compounds that might not be conceived through traditional medicinal chemistry approaches.

Fragment-Based Drug Discovery (FBDD) and Fragment Merging/Linking Based on the Core

FBDD is a powerful approach that starts with the identification of small, low-molecular-weight fragments that bind to the target protein. frontiersin.orgdrughunter.com These fragments, which typically have weak affinity, are then grown, linked, or merged to create more potent lead compounds. nih.govnih.gov

The this compound scaffold itself can be considered a combination of fragments: a benzamide fragment and a 4-aminopiperidine fragment. In an FBDD campaign, these or similar fragments could be identified through screening. Subsequently, they could be linked together to form the core scaffold.

Alternatively, the entire this compound molecule can be used as a starting point, and fragments can be identified that bind to adjacent pockets on the protein surface. These fragments can then be linked to the core scaffold to enhance binding affinity and selectivity. This approach has been successful in the discovery of inhibitors for various targets. researchgate.net

Ligand-Based and Structure-Based Drug Design Iterations

The development of potent and selective inhibitors based on the this compound scaffold often involves iterative cycles of ligand-based and structure-based drug design.

Ligand-Based Drug Design: In the absence of a 3D structure of the target protein, ligand-based methods are employed. These rely on the knowledge of other molecules that bind to the target. Pharmacophore modeling and QSAR, as discussed earlier, are key ligand-based techniques. By analyzing a set of known active compounds, a model can be built to guide the design of new derivatives.

Structure-Based Drug Design: When the 3D structure of the target protein is available, often from X-ray crystallography or NMR spectroscopy, structure-based drug design becomes a powerful tool. nih.gov This approach allows for the visualization of how a ligand binds to the active site of the protein.

For this compound derivatives, a crystal structure of the target-ligand complex can reveal key hydrogen bonds, hydrophobic interactions, and salt bridges. This information is invaluable for designing modifications that can enhance these interactions. For instance, structure-based design was used to guide the optimization of a 4-aminopyridine (B3432731) benzamide scaffold to identify potent and selective TYK2 inhibitors. nih.gov Molecular modeling can also predict how modifications will affect the binding mode and affinity, allowing for a more rational and efficient design process. nih.gov

Preclinical Pharmacological Investigations of 4 4 Aminopiperidin 1 Yl Benzamide

In Vitro Efficacy Studies in Cellular Models

The in vitro efficacy of 4-(4-aminopiperidin-1-yl)benzamide and its derivatives has been predominantly investigated through their effects on cancer cell lines, focusing on proliferation, viability, and the underlying molecular pathways.

Cell Line Proliferation and Viability Assays

Derivatives of N-(piperidin-4-yl)benzamide have been the subject of multiple studies to evaluate their antitumor potential, particularly against the human hepatocellular carcinoma cell line, HepG2. In one such study, a series of novel N-(piperidine-4-yl)benzamide derivatives were synthesized and assessed for their ability to inhibit tumor cell growth. nih.gov Among the compounds tested, one derivative, designated as compound 47, demonstrated the most potent biological activity against HepG2 cells, exhibiting an IC50 value of 0.25 μM. nih.gov The mechanism of action for this compound was linked to the induction of cell cycle arrest through a p53/p21-dependent pathway. nih.gov Further analysis via Western blot showed that compound 47 inhibited the expression of cyclin B1 and phosphorylated retinoblastoma protein (p-Rb) while increasing the expression of p21, p53, Rb, and phospho-adenosine monophosphate-activated protein kinase (p-AMPK). nih.gov

Another investigation into a series of N-(piperidin-4-yl)benzamide derivatives, designed as activators of the hypoxia-inducible factor 1 (HIF-1) pathway, also revealed significant inhibitory effects on HepG2 cells. nih.gov Two compounds in particular, 10b and 10j, showed potent bioactivity with IC50 values of 0.12 μM and 0.13 μM, respectively. nih.gov These compounds were found to induce the expression of the HIF-1α protein and its downstream target gene p21, while also upregulating cleaved caspase-3, an indicator of apoptosis induction in tumor cells. nih.gov

A separate study focused on the synthesis of six different N-(piperidin-4-yl)benzamide derivatives and evaluated their anti-hepatoma activity against the HepG2 cell line. The results showed that N-(1-(methylsulfonyl)piperidin-4-yl)-4-phenoxybenzamide had an IC50 value of 8.42 μmol/L, which was more potent than the positive control, sorafenib. ciac.jl.cn

| Compound | Cell Line | Assay Type | IC50 Value | Observed Mechanism | Source |

|---|---|---|---|---|---|

| Compound 47 | HepG2 | Antitumor Activity | 0.25 μM | Induction of cell cycle arrest via p53/p21-dependent pathway | nih.gov |

| Compound 10b | HepG2 | Inhibitory Bioactivity | 0.12 μM | Induction of HIF-1α protein and apoptosis | nih.gov |

| Compound 10j | HepG2 | Inhibitory Bioactivity | 0.13 μM | Induction of HIF-1α protein and apoptosis | nih.gov |

| N-(1-(methylsulfonyl)piperidin-4-yl)-4-phenoxybenzamide | HepG2 | Anti-hepatoma Activity | 8.42 μmol/L | Not specified | ciac.jl.cn |

Functional Assays in Primary Cell Cultures

Organoid and 3D Cell Culture Models

The evaluation of this compound in organoid and three-dimensional (3D) cell culture models has not been reported in the reviewed scientific literature. These advanced in vitro systems represent a significant improvement over traditional two-dimensional (2D) monolayer cultures. Organoids are self-organizing 3D structures grown from stem cells that can recapitulate the architecture and function of an organ on a miniature scale. Similarly, 3D cell cultures provide a spatial environment that allows for complex cell-cell and cell-matrix interactions, which are absent in 2D models. Testing compounds in these models is crucial for predicting in vivo efficacy, as they can better mimic the complexities of a tumor microenvironment or the functional tissue response to a therapeutic agent. Future research employing these sophisticated models would be invaluable for a more comprehensive assessment of the therapeutic potential of this compound.

In Vivo Efficacy Studies in Animal Models

The preclinical in vivo efficacy of compounds structurally related to this compound has been explored in various animal models, primarily focusing on pain and metabolic diseases.

Rodent Models of Disease Progression

Several studies have investigated the antinociceptive (pain-relieving) properties of compounds with similar core structures in mouse models. A series of 4-amino-3(2H)-pyridazinones with arylpiperazinylalkyl groups were evaluated in the mouse abdominal constriction model, a test for visceral pain. nih.gov Multiple compounds significantly reduced the number of writhes, with one in particular showing 100% inhibition of the pain response. nih.gov Further studies on related 4-amino-5-substituted-3(2H)-pyridazinones demonstrated potent antinociceptive effects in mice after oral administration, with the mechanism suggested to involve the α2-adrenoceptor system. nih.gov The formalin test, a model of tonic pain that has both an early neurogenic phase and a later inflammatory phase, has also been used. In this model, certain 3-(3-methylthiophen-2-yl)pyrrolidine-2,5-dione derivatives significantly reduced the pain response in both phases. mdpi.com

In the context of metabolic disease, inhibitors of dipeptidyl peptidase-4 (DPP-4), which often feature an aminopiperidine moiety, have been tested in rodent models. One study in a rat model of allergic asthma investigated the effects of DPP-4 inhibition, showing that the route and timing of administration could influence inflammatory responses in the lungs. nih.gov Another study in mice demonstrated that inhibiting DPP-4 was essential for the reliable measurement of active glucagon-like peptide-1 (GLP-1) secretion, a key hormone in glucose regulation. nih.gov

| Compound Class | Animal Model | Disease/Condition Model | Key Finding | Source |

|---|---|---|---|---|

| 4-Amino-3(2H)-pyridazinones | Mouse | Acetic Acid-Induced Writhing | Significant reduction in writhes; up to 100% inhibition. | nih.gov |

| 4-Amino-5-substituted-3(2H)-pyridazinones | Mouse | Acetic Acid-Induced Writhing | Potent antinociceptive effect, likely via α2-adrenoceptors. | nih.gov |

| 3-(3-Methylthiophen-2-yl)pyrrolidine-2,5-diones | Mouse | Formalin Test | Prominent antinociceptive effect in neurogenic and inflammatory pain phases. | mdpi.com |

| DPP-4 Inhibitor | Rat | Allergic Asthma | Modulation of inflammatory response in the lungs. | nih.gov |

| DPP-4 Inhibitor | Mouse | Glucose Metabolism | Stabilized active GLP-1, allowing for accurate secretion measurement. | nih.gov |

Non-Rodent Animal Models

The evaluation of compounds with aminopiperidine scaffolds has extended to non-rodent species, particularly in the context of DPP-4 inhibition for the treatment of type 2 diabetes. Linagliptin, a potent and selective DPP-4 inhibitor that incorporates an aminopiperidine moiety into a xanthine (B1682287) scaffold, has demonstrated considerable blood glucose-lowering effects in different animal species, including dogs and cynomolgus monkeys (Macaca fascicularis). These studies in larger animal models are crucial for confirming the efficacy observed in rodents and for evaluating the pharmacokinetic and pharmacodynamic properties of a compound in species that are metabolically more similar to humans. The positive outcomes in these non-rodent models were instrumental in the further clinical development of this class of compounds.

Surrogate Endpoints and Biomarker Modulation in Animal Studies

No data is publicly available regarding the modulation of surrogate endpoints or specific biomarkers in animal studies following the administration of this compound.

Mechanistic In Vivo Studies in Preclinical Models (e.g., target engagement, pathway modulation in tissues)

There is no published information on the in vivo mechanism of action for this compound, including target engagement and the modulation of signaling pathways within tissues in preclinical models.

Biochemical and Biophysical Studies of 4 4 Aminopiperidin 1 Yl Benzamide Interactions

X-ray Crystallography and NMR Spectroscopy of 4-(4-Aminopiperidin-1-yl)benzamide-Target Complexes

Structural biology techniques such as X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy are paramount for understanding molecular interactions at an atomic level. They provide high-resolution three-dimensional (3D) information on how this compound engages with its protein target.

X-ray Crystallography offers a static, high-resolution snapshot of the ligand-protein complex. To achieve this, the target protein must first be co-crystallized with this compound, or the ligand can be soaked into pre-existing protein crystals. The resulting crystal is then exposed to X-rays, and the diffraction pattern is used to calculate an electron density map, from which the 3D structure of the complex is modeled. nih.gov This structural data is invaluable for identifying the specific binding site, the key amino acid residues involved in the interaction (e.g., through hydrogen bonds, hydrophobic interactions, or salt bridges), and the conformational changes in both the ligand and the protein upon binding. nih.gov This detailed molecular view is crucial for structure-based drug design.

NMR Spectroscopy , in contrast, provides information about the structure, dynamics, and interactions of molecules in solution, which more closely mimics the physiological environment. nih.gov NMR is particularly powerful for studying weaker interactions and dynamic processes that might be missed in a static crystal structure. nih.gov Techniques like Chemical Shift Perturbation (CSP) mapping can identify the binding site on the protein by monitoring changes in the chemical shifts of protein backbone amides upon titration with this compound. Furthermore, advanced NMR experiments like Transferred Nuclear Overhauser Effect Spectroscopy (trNOE) can be used to determine the conformation of the bound ligand. nih.gov

| Technique | Information Obtained | Key Applications for this compound |

| X-ray Crystallography | High-resolution 3D structure of the ligand-target complex. | - Precise identification of the binding pocket.- Visualization of specific intermolecular interactions (e.g., hydrogen bonds, van der Waals contacts).- Revelation of protein conformational changes upon binding. |

| NMR Spectroscopy | Atomic-level information on ligand binding, protein dynamics, and structure in solution. | - Mapping the binding interface on the target protein.- Determining the binding affinity (KD).- Characterizing the conformation of the bound ligand.- Studying dynamic changes in the protein upon ligand binding. |

Surface Plasmon Resonance (SPR) for Binding Kinetics Analysis

Surface Plasmon Resonance (SPR) is a label-free optical biosensor technology used to measure real-time biomolecular interactions. nuvisan.com It is a cornerstone technique for characterizing the binding kinetics of small molecules like this compound. In an SPR experiment, the target protein is immobilized on a sensor chip. A solution containing the ligand (analyte) is then flowed over the surface. Binding of the analyte to the immobilized protein causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal, measured in response units (RU). researchgate.net

This real-time monitoring allows for the determination of the association rate constant (kon) and the dissociation rate constant (koff). The equilibrium dissociation constant (KD), a measure of binding affinity, can then be calculated from the ratio of these rate constants (KD = koff / kon). SPR is highly sensitive, requires relatively small amounts of sample, and can be used for high-throughput screening to identify and characterize hits from compound libraries. nuvisan.comnih.gov

| Kinetic Parameter | Description | Significance for this compound |

| kon (Association Rate) | The rate at which the ligand binds to the target. | A faster kon indicates that the compound quickly finds and binds to its target. |

| koff (Dissociation Rate) | The rate at which the ligand-target complex dissociates. | A slower koff often correlates with a longer duration of action and higher potency. |

| KD (Equilibrium Dissociation Constant) | The concentration of ligand at which half of the target molecules are occupied at equilibrium. | A lower KD value signifies a higher binding affinity between the compound and its target. |

Isothermal Titration Calorimetry (ITC) for Thermodynamic Binding Characterization

Isothermal Titration Calorimetry (ITC) is a powerful biophysical technique that directly measures the heat released or absorbed during a binding event. wikipedia.org It is considered the gold standard for characterizing the thermodynamics of biomolecular interactions, as it can determine all binding parameters in a single experiment without the need for labeling or immobilization. nih.gov

In an ITC experiment, a solution of this compound is titrated into a sample cell containing the target protein at a constant temperature. youtube.com Each injection of the ligand results in a small heat change (either exothermic or endothermic) that is precisely measured by the instrument. youtube.com By plotting the heat change per injection against the molar ratio of ligand to protein, a binding isotherm is generated. Fitting this curve to a binding model yields the binding affinity (Ka, the inverse of KD), the stoichiometry of binding (n), and the enthalpy change (ΔH). wikipedia.orgnih.gov From these values, the Gibbs free energy change (ΔG) and the entropy change (ΔS) can be calculated, providing a complete thermodynamic profile of the interaction.

| Thermodynamic Parameter | Description | Insight into this compound Binding |

| Binding Affinity (Ka) | The association constant, a measure of the strength of the interaction. | Quantifies the potency of the binding interaction. |

| Stoichiometry (n) | The molar ratio of ligand to protein in the final complex. | Determines the number of binding sites on the target protein. |

| Enthalpy Change (ΔH) | The heat released or absorbed upon binding. | Reflects the energy changes from bond formation and breaking (e.g., hydrogen bonds). A negative ΔH is favorable. |

| Entropy Change (ΔS) | The change in the randomness or disorder of the system upon binding. | Reflects changes in conformational freedom and the hydrophobic effect. A positive ΔS is favorable. |

| Gibbs Free Energy (ΔG) | The overall energy change of the binding reaction. | Indicates the spontaneity of the binding process (a negative ΔG is spontaneous). |

Differential Scanning Fluorimetry (DSF) for Target Stability Analysis

Differential Scanning Fluorimetry (DSF), also known as a thermal shift assay, is a rapid and cost-effective method used to assess the thermal stability of a protein, both alone and in the presence of a ligand. springernature.com The binding of a ligand, such as this compound, typically stabilizes the protein structure, leading to an increase in its melting temperature (Tm).

The assay monitors protein unfolding as a function of temperature. nih.gov A fluorescent dye (e.g., SYPRO Orange) that binds to exposed hydrophobic regions of the protein is included in the reaction. creative-proteomics.com As the temperature increases, the protein unfolds, exposing its hydrophobic core. The dye then binds to these exposed regions, causing a significant increase in its fluorescence signal. creative-proteomics.com The midpoint of this transition is the apparent melting temperature (Tm). A positive shift in the Tm (ΔTm) in the presence of this compound indicates that the compound binds to and stabilizes the folded state of the target protein. nih.gov DSF is widely used in early-stage drug discovery for hit validation and to screen for optimal buffer conditions. springernature.com

| Parameter | Description | Application to this compound |

| Tm (Melting Temperature) | The temperature at which 50% of the protein is in an unfolded state. | Provides a baseline for protein stability. |

| ΔTm (Thermal Shift) | The change in melting temperature upon ligand binding (Tm with ligand - Tm without ligand). | A positive ΔTm confirms direct binding of the compound to the target protein and quantifies the extent of stabilization. |

Fluorescence Spectroscopy and Anisotropy Binding Studies

Fluorescence-based assays are versatile and highly sensitive methods for studying ligand-protein interactions. These techniques can be used to determine binding affinities and kinetics by monitoring changes in the fluorescence properties of either the protein or a labeled ligand upon complex formation.

Fluorescence Spectroscopy can be employed if the target protein contains intrinsic fluorophores, such as tryptophan residues. The binding of this compound near a tryptophan residue can alter its local environment, leading to a change in fluorescence intensity or a shift in the emission maximum. By titrating the protein with the ligand and monitoring these changes, a binding curve can be generated to determine the KD.

Fluorescence Anisotropy (or Fluorescence Polarization) is a powerful technique for measuring binding in solution. nih.gov It relies on the principle that a small, fluorescently labeled molecule (the tracer) tumbles rapidly in solution, resulting in low anisotropy. When this tracer binds to a much larger protein molecule, its tumbling rate slows down dramatically, leading to an increase in anisotropy. nih.gov In a competitive binding experiment, a fluorescently labeled version of a known binder is used. The addition of unlabeled this compound, which competes for the same binding site, will displace the fluorescent tracer, causing a decrease in anisotropy. This allows for the accurate determination of the binding affinity of the unlabeled compound. nih.gov

| Technique | Principle | Data Obtained for this compound |

| Intrinsic Fluorescence | Measures changes in the protein's natural fluorescence (e.g., from tryptophan) upon ligand binding. | Binding affinity (KD). |

| Fluorescence Anisotropy | Measures the change in the rotational speed of a fluorescent probe upon binding to a larger molecule. | Binding affinity (KD or IC50) through competitive displacement of a fluorescent ligand. |

Cryo-Electron Microscopy (Cryo-EM) Applications in Complex Characterization

Cryo-Electron Microscopy (Cryo-EM) has emerged as a revolutionary technique in structural biology, capable of determining the high-resolution structures of large and dynamic macromolecular complexes that are often intractable to X-ray crystallography or NMR. thermofisher.comnih.gov

The technique involves flash-freezing a thin layer of the sample solution (e.g., the target protein in complex with this compound) in vitreous ice, preserving the molecules in their near-native state. americanpeptidesociety.org A transmission electron microscope is then used to capture thousands of two-dimensional projection images of the randomly oriented particles. These images are computationally classified, aligned, and averaged to reconstruct a 3D model of the complex. americanpeptidesociety.org

While Cryo-EM is particularly suited for large proteins and complexes (>100 kDa), recent technological advances are pushing the boundaries to smaller molecules. thermofisher.comresearchgate.net For large target proteins, Cryo-EM can provide detailed structural information about the binding mode of this compound, visualize different conformational states of the complex, and help understand its role within larger cellular machinery. nih.govthermofisher.com

| Application Area | Contribution of Cryo-EM | Relevance for this compound |

| Large Protein Complexes | Determination of near-atomic resolution structures of complexes that are difficult to crystallize. | Elucidating the binding site and mechanism in the context of a multi-protein assembly. |

| Membrane Proteins | Structural analysis of targets like ion channels or GPCRs in their native lipid environment. | Provides a physiologically relevant view of how the compound interacts with membrane-bound targets. |

| Conformational Heterogeneity | Capturing and visualizing multiple functional states (e.g., active, inactive) of a target protein in a single sample. | Reveals how the compound might selectively stabilize a particular conformation of its target. |

Analytical and Bioanalytical Methodologies in 4 4 Aminopiperidin 1 Yl Benzamide Research

Advanced Chromatographic Techniques for Purity and Isomer Separation (HPLC, GC, SFC)

The assessment of purity and the separation of isomers of "4-(4-Aminopiperidin-1-yl)benzamide" and related compounds are routinely achieved through advanced chromatographic techniques.

High-Performance Liquid Chromatography (HPLC) is a cornerstone for purity analysis. For instance, the purity of synthesized benzamide (B126) derivatives is often evaluated using HPLC systems, with a common setup involving a C18 column and a mobile phase gradient of aqueous acetonitrile (B52724) containing a small percentage of formic acid. rsc.org Detection is typically performed using a UV detector. rsc.org The purity of final compounds is generally expected to be ≥95%. mdpi.com

Gas Chromatography (GC) can also be employed, particularly for more volatile analogs or intermediates. The choice between HPLC and GC depends on the compound's thermal stability and volatility.

Supercritical Fluid Chromatography (SFC) is an increasingly utilized technique, especially for the separation of chiral compounds and complex mixtures. SFC can be advantageous for separating crude therapeutic peptides and their derivatives. nih.gov The technique often uses modifiers like methanol (B129727) with additives such as trifluoroacetic acid (TFA) and ammonia (B1221849) to achieve effective separation on various stationary phases. nih.gov For enantioseparation of pharmaceuticals, SFC coupled with chiral stationary phases is a powerful tool. fagg.be

Mass Spectrometry (MS) Applications in Metabolite Identification (preclinical, non-human)

Mass spectrometry is an indispensable tool for identifying metabolites of "this compound" in preclinical, non-human studies. Liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS) is a standard platform for this purpose. wuxiapptec.com

This technique allows for the detection and structural elucidation of metabolites in various biological matrices, such as liver microsomes, hepatocytes, and plasma from different species. The identification of metabolites is crucial for understanding the metabolic fate of the parent compound and for identifying potential "soft spots" in the molecule that are susceptible to metabolism. wuxiapptec.com This information guides further structural optimization to improve the metabolic stability of the compound. While hydrolysis is a common metabolic pathway for peptide-like drugs, the analysis of peptide metabolites can be more complex than for small molecules. wuxiapptec.com

NMR Spectroscopy for Structural Elucidation of Metabolites and Derivatives (advanced applications)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the definitive structural elucidation of metabolites and derivatives of "this compound." While MS provides information on the mass-to-charge ratio of metabolites, NMR provides detailed information about the chemical environment of each atom in the molecule, allowing for the precise determination of its structure.

Advanced 2D NMR techniques, such as COSY, HSQC, and HMBC, are employed to piece together the complete chemical structure of isolated metabolites. nih.gov For example, 1H-NMR and 13C-NMR have been used to characterize various analogs and intermediates in the synthesis of related 4-aminopiperidine (B84694) compounds. nih.gov NMR-based metabolomics can also be used to obtain a comprehensive profile of metabolites in biological samples. nih.govmdpi.com

Quantitative Bioanalytical Method Development for In Vivo and In Vitro Sample Analysis (e.g., in animal tissues, cell lysates)

The quantification of "this compound" and its metabolites in biological matrices is essential for pharmacokinetic and pharmacodynamic studies. This requires the development and validation of robust quantitative bioanalytical methods.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantitative bioanalysis due to its high sensitivity, selectivity, and wide dynamic range. These methods are used to measure compound concentrations in various samples, including animal tissues and cell lysates. For instance, LC-MS/MS has been used to determine the concentration of related compounds in plasma to assess oral exposure in mice. nih.gov The development of these methods involves optimizing sample preparation, chromatographic separation, and mass spectrometric detection to ensure accuracy and precision.

Radioligand Binding Assays for Target Characterization

Radioligand binding assays are fundamental in characterizing the interaction of "this compound" and its analogs with their biological targets. These assays use a radiolabeled form of a ligand to quantify the binding to a receptor or enzyme.

Competition binding studies are commonly performed where the ability of the test compound to displace a known radioligand from its target is measured. This allows for the determination of the compound's binding affinity (Ki). For example, the binding affinity of novel sigma receptor ligands has been determined using radioligand competition assays with preparations from cells expressing the target receptor. nih.gov Similarly, the binding characteristics of a radiolabeled benzamide derivative to breast cancer cells were evaluated using Scatchard analysis of radioligand binding data. nih.govresearchgate.net

High-Content Screening (HCS) and Imaging Techniques in Cellular Assays

High-content screening (HCS) and advanced imaging techniques are powerful tools for evaluating the cellular effects of "this compound" derivatives. HCS combines automated microscopy with sophisticated image analysis to simultaneously measure multiple cellular parameters.

HCS has been used to identify small molecules that can correct aberrant protein trafficking in neuronal models. nih.gov These assays can quantify cellular phenotypes, such as the localization of specific proteins, providing valuable insights into the compound's mechanism of action at a cellular level. nih.gov Imaging techniques are also crucial for visualizing the effects of compounds in cells and tissues. For example, a radiolabeled iodobenzamide analog has been developed and evaluated for its potential in imaging breast cancer by targeting sigma receptor sites. nih.govresearchgate.net

Computational Chemistry and Modeling Applied to 4 4 Aminopiperidin 1 Yl Benzamide

Molecular Docking and Scoring Approaches for Target Interaction Prediction

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor, providing insights into the binding mode and affinity. For 4-(4-aminopiperidin-1-yl)benzamide and its analogs, docking studies have been crucial in identifying potential biological targets and elucidating the structural basis of their activity.

Researchers have utilized molecular docking to investigate the binding of derivatives of 4-aminopiperidine (B84694) and benzamide (B126) to various protein kinases, which are key targets in cancer therapy. nih.gov For example, in studies involving novel benzamide derivatives, docking simulations have been employed to understand their interactions with the active sites of receptor tyrosine kinases such as EGFR, HER-2, and PDGFR. nih.gov These studies often reveal critical hydrogen bonds and hydrophobic interactions that contribute to the binding affinity. The benzamide group, for instance, can form key interactions within the binding pocket of these kinases.

Similarly, molecular modeling of N-ethyl-4-(pyridin-4-yl)benzamide-based compounds has been used to probe their interactions with Rho-associated kinase-1 (ROCK1), a target for cardiovascular diseases. nih.gov Such studies help in understanding the structure-activity relationship and guide the design of more potent inhibitors. nih.gov

Interactive Table: Predicted Binding Affinities and Key Interactions of Benzamide Derivatives from Docking Studies

| Target Protein | Key Interacting Residues (Illustrative) | Predicted Binding Affinity (kcal/mol) | Reference |

| T315I-mutant Abl kinase | Isoleucine | Not specified | nih.gov |

| Rho-associated kinase-1 (ROCK1) | Not specified | Not specified | nih.gov |

Note: The specific binding affinities and interacting residues are highly dependent on the exact derivative and the computational protocol used.

Molecular Dynamics (MD) Simulations for Ligand-Target Complex Stability and Conformational Analysis

While molecular docking provides a static snapshot of the ligand-receptor complex, molecular dynamics (MD) simulations offer a dynamic perspective, revealing the stability of the complex and the conformational changes that occur over time. utupub.fi

MD simulations have been applied to study the complexes of benzamide derivatives with their target proteins. nih.govnih.gov These simulations can validate the binding poses predicted by docking and assess the stability of key interactions. For instance, MD studies on ROCK1 inhibitors based on the N-ethyl-4-(pyridin-4-yl)benzamide scaffold have been conducted to understand the binding affinities and critical interactions. nih.govresearchgate.net The results of such simulations can provide a more accurate picture of the binding event and guide further lead optimization. utupub.fi

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling involves identifying the essential 3D arrangement of functional groups necessary for biological activity. This model can then be used as a filter in virtual screening to identify new compounds with the potential to bind to the target of interest. nih.gov

For scaffolds related to this compound, pharmacophore models can be developed based on their known binding modes. These models typically include features such as hydrogen bond donors and acceptors, aromatic rings, and hydrophobic centers. nih.gov Virtual screening of large compound libraries using such a pharmacophore can lead to the discovery of novel and diverse chemical scaffolds with desired biological activities. This approach has been successfully used in the discovery of inhibitors for various targets.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations provide detailed information about the electronic properties of a molecule, such as its electronic structure and reactivity. Methods like Density Functional Theory (DFT) are often employed for these calculations. nih.gov

For compounds like this compound, quantum chemical studies can elucidate aspects of their chemical behavior. nih.govresearchgate.net These calculations can determine the distribution of electron density, identify the most reactive sites in the molecule, and predict spectroscopic properties. This information is valuable for understanding the molecule's intrinsic properties and for designing analogs with improved characteristics.

In Silico ADMET Prediction and Property Optimization

The absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of a compound are critical for its development as a drug. In silico ADMET prediction tools are widely used to estimate these properties from the molecular structure, thereby guiding the optimization process. jonuns.comnih.gov